molecular formula C15H13N3O2S2 B2541128 N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1286725-09-4

N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2541128
CAS No.: 1286725-09-4
M. Wt: 331.41
InChI Key: NXXYELBSEIEEAD-UHFFFAOYSA-N
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Description

N-(3-(Methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide (C₁₅H₁₃N₃O₂S₂, MW: 331.41 g/mol) features a 1,3,4-oxadiazole core linked to a thiophen-3-yl moiety and an acetamide group substituted with a 3-(methylthio)phenyl ring . The oxadiazole ring and amide group are known to enhance pharmacological activity by forming hydrogen bonds with biological targets, as observed in structurally related compounds .

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-21-12-4-2-3-11(7-12)16-13(19)8-14-17-18-15(20-14)10-5-6-22-9-10/h2-7,9H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXYELBSEIEEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. Finally, the acetamide linkage is formed through an amidation reaction involving the appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener, more sustainable reaction conditions to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms allows for potential hydrogen bonding and coordination with metal ions, which can influence its biological activity. The aromatic rings provide a planar structure that can intercalate with DNA or interact with other aromatic systems through π-π stacking interactions.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

N-(4-Methylphenyl)-2-[5-(Thiophen-3-yl)-1,3,4-Oxadiazol-2-yl]Acetamide (P162-0471)
  • Structure : Differs by a 4-methylphenyl group instead of 3-(methylthio)phenyl.
  • Molecular Properties : C₁₅H₁₃N₃O₂S (MW: 299.35 g/mol).
  • Key Differences : The absence of a sulfur atom in the methyl group reduces lipophilicity and molecular weight compared to the target compound (331.41 vs. 299.35 g/mol). This may influence solubility and membrane permeability .
2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide (2a)
  • Structure : Benzofuran-2-yl replaces thiophen-3-yl; 3-chlorophenyl substitutes the acetamide group.
  • Reported Activity : Exhibits antimicrobial activity, attributed to the electron-withdrawing chloro group enhancing receptor interactions .
  • Comparison: The thiophene vs.

Heterocycle Variations on the Oxadiazole Core

N-(5-(Pyridin-3-yl)-1,3,4-Oxadiazol-2-yl)-2-((2,3-Dimethylphenyl)Thio)Acetamide
  • Structure : Pyridin-3-yl replaces thiophen-3-yl; 2,3-dimethylphenyl is attached to the acetamide.
  • Molecular Properties : C₁₇H₁₆N₄O₂S (MW: 340.4 g/mol).
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[(6-Thien-2-ylpyridazin-3-yl)Thio]Acetamide
  • Structure : Thiadiazole replaces oxadiazole; pyridazine-thiophene hybrid substituent.
  • Reported Activity : Thiadiazoles are associated with pesticidal and antibacterial effects, suggesting divergent bioactivity compared to oxadiazole derivatives .

Functional Group Modifications

N-(5-(3-Methoxybenzyl)-1,3,4-Oxadiazol-2-yl)-2-(Arylthio)Acetamide Derivatives
  • Structure : 3-Methoxybenzyl and arylthio groups replace thiophen-3-yl and methylthiophenyl.
  • Reported Activity : Designed as SIRT2 inhibitors, highlighting the role of methoxy and arylthio groups in enzyme binding .
  • Comparison : The target compound’s methylthio group may offer similar electron-donating effects to methoxy, but its sulfur atom could enhance hydrophobic interactions .
2-Chloro-N-[5-(3-Methylthiophen-2-yl)-1,3,4-Oxadiazol-2-yl]Acetamide
  • Structure : Chloro substituent on acetamide; 3-methylthiophen-2-yl replaces thiophen-3-yl.
  • Molecular Properties : C₉H₈ClN₃O₂S (MW: 257.7 g/mol).

Biological Activity

N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and structure-activity relationships.

1. Synthesis and Structural Characteristics

The synthesis of N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step reactions. The oxadiazole ring is a significant feature of this compound, contributing to its biological properties. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving thiophene derivatives.
  • Substitution Reactions : The methylthio group is introduced at the aromatic position to enhance solubility and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds are often in the low micromolar range .
CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus8
2E. coli16
3Pseudomonas aeruginosa32

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines:

  • Cell Lines Tested : Studies have utilized various human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis
MCF-715.0Cell cycle arrest at G2/M phase

3. Structure-Activity Relationship (SAR)

The biological activity of N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide can be significantly influenced by structural modifications:

  • Substituents on the Oxadiazole Ring : Variations in substituents can enhance or reduce activity.
  • Aromatic Systems : The presence of electron-donating or withdrawing groups can affect binding affinity to biological targets.

Case Studies

Several studies have explored the SAR of oxadiazole derivatives:

  • Dhumal et al. (2016) reported that compounds with longer alkyl chains exhibited enhanced activity against Mycobacterium bovis BCG due to better membrane penetration.

4. Conclusion

N-(3-(methylthio)phenyl)-2-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide represents a promising candidate for further research in antimicrobial and anticancer applications. Its unique structural features contribute to its biological activities, suggesting potential pathways for drug development.

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